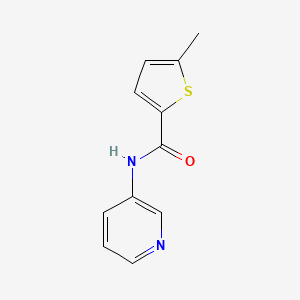![molecular formula C20H25NO2 B5204830 2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in the roots of several plant species, including Stephania tetrandra and Corydalis yanhusuo. L-THP has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, L-THP has gained attention from the scientific community for its potential therapeutic applications.
作用机制
The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. L-THP has been shown to bind to dopamine receptors and inhibit dopamine reuptake, which may contribute to its analgesic and anti-addictive effects. L-THP has also been shown to increase levels of serotonin and GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
L-THP has been shown to have a variety of biochemical and physiological effects. Some of these effects include:
1. Analgesic effects: L-THP has been shown to reduce pain sensitivity in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiolytic and antidepressant effects: L-THP has been shown to reduce anxiety and depression-like behaviors in animal models, indicating that it may be useful in the treatment of these disorders.
3. Anti-addictive effects: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
实验室实验的优点和局限性
L-THP has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. L-THP is a natural compound, which makes it more biologically relevant than synthetic compounds.
2. L-THP has a relatively low toxicity profile, which makes it safer to use in lab experiments.
3. L-THP has been shown to have a variety of therapeutic effects, making it a potentially useful tool for studying the underlying mechanisms of these effects.
Limitations:
1. L-THP has a relatively short half-life, which makes it difficult to study in vivo.
2. L-THP has a low bioavailability, which makes it difficult to achieve therapeutic levels in the body.
3. L-THP has a complex mechanism of action, which makes it difficult to study in isolation.
未来方向
There are several future directions for research on L-THP. Some of these include:
1. Further investigation of the mechanism of action of L-THP, including its effects on neurotransmitter systems in the brain.
2. Development of new drug formulations of L-THP with improved bioavailability and longer half-life.
3. Clinical trials to investigate the therapeutic potential of L-THP in humans for various disorders, including pain, anxiety, and addiction.
4. Investigation of the potential of L-THP as a tool for studying the underlying mechanisms of various therapeutic effects.
In conclusion, L-THP is a natural alkaloid with potential therapeutic applications in pain management, anxiety, depression, and addiction. While there is still much to learn about its mechanism of action and potential therapeutic uses, L-THP has shown promise in preclinical studies and warrants further investigation.
合成方法
L-THP can be synthesized using a variety of methods, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 1-benzyl-1,2,3,4-tetrahydroisoquinoline with 2,4-dimethoxybenzyl bromide in the presence of a catalyst. Extraction from plant sources involves the isolation of L-THP from the roots of Stephania tetrandra or Corydalis yanhusuo using a variety of solvents and purification techniques.
科学研究应用
L-THP has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications. Some of the areas of research include:
1. Pain management: L-THP has been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiety and depression: L-THP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of these disorders.
3. Addiction: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential as a treatment for substance abuse disorders.
属性
IUPAC Name |
2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(12-17-8-9-19(22-2)13-20(17)23-3)21-11-10-16-6-4-5-7-18(16)14-21/h4-9,13,15H,10-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOTLCAYZNDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)
![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![ethyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204803.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
malonate](/img/structure/B5204822.png)

![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)